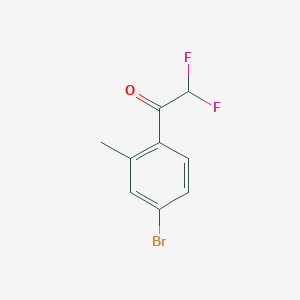
1-(4-Bromo-2-methylphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one is an organic compound with a molecular formula of C9H8BrF2O. This compound is characterized by the presence of a bromo group, a methyl group, and two fluorine atoms attached to an ethanone backbone. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-2-methylbenzoyl chloride with difluoroacetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of 1-(4-amino-2-methylphenyl)-2,2-difluoroethan-1-one or 1-(4-mercapto-2-methylphenyl)-2,2-difluoroethan-1-one.
Reduction: Formation of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethanol.
Oxidation: Formation of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethanoic acid.
Scientific Research Applications
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and difluoro groups enhances its binding affinity to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-2-methylphenyl)ethanone: Similar structure but lacks the difluoro groups, leading to different chemical properties and reactivity.
1-(4-bromo-2-methylphenyl)-2-fluoroethan-1-one: Contains only one fluorine atom, resulting in different binding affinities and reactivity.
1-(4-bromo-2-methylphenyl)-2,2-dichloroethan-1-one: Contains chlorine atoms instead of fluorine, leading to different chemical and physical properties.
Uniqueness
1-(4-bromo-2-methylphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and binding properties. The difluoro groups enhance its stability and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H7BrF2O |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-(4-bromo-2-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5-4-6(10)2-3-7(5)8(13)9(11)12/h2-4,9H,1H3 |
InChI Key |
KXOKYVNOGPTEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















